[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Description
The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine (hereafter referred to as Compound A) is a bifunctional amine featuring two substituted pyrazole rings. Its molecular formula is C₁₂H₁₈N₄, with a molecular weight of 226.30 g/mol. The structure includes a 1,3-dimethyl-substituted pyrazole linked via a methylene group to a secondary amine, which is further connected to a 1-ethyl-substituted pyrazole. This design confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzyme active sites or receptor interactions .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-4-17-9-11(7-14-17)6-13-8-12-5-10(2)15-16(12)3/h5,7,9,13H,4,6,8H2,1-3H3 |
InChI Key |
GUHFXQBULWMEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole and 1-ethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of ethyl acetoacetate and hydrazine hydrate, followed by alkylation with methyl iodide and ethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
Pharmaceutical Development
This compound is being investigated for its potential in drug development, particularly for anti-inflammatory and analgesic properties. Pyrazole derivatives have been linked to various therapeutic effects, making them valuable in the pharmaceutical industry.
Key Findings:
- Anti-inflammatory Activity: Pyrazole compounds exhibit significant inhibition of inflammatory mediators, suggesting their potential use in treating conditions like arthritis.
- Analgesic Properties: Research indicates that certain pyrazole derivatives can effectively reduce pain in experimental models, comparable to traditional analgesics.
Agricultural Chemistry
In agricultural chemistry, [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine serves as an important intermediate in synthesizing agrochemicals. It enhances crop protection products by improving pest resistance and yield.
Applications:
- Pesticide Development: The compound is used to develop environmentally friendly pesticides that target specific pests without harming beneficial insects.
- Herbicide Formulation: Its unique structure allows for the creation of herbicides that are effective against a wide range of weeds while minimizing environmental impact.
Material Science
In material science, this pyrazole derivative is utilized in formulating advanced materials, including polymers and coatings. These materials exhibit enhanced thermal and mechanical properties.
Applications:
- Polymer Synthesis: The compound can be incorporated into polymer matrices to improve strength and durability.
- Coatings Development: It is used to develop coatings that provide better resistance to environmental degradation.
Biochemical Research
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine acts as a reagent in various biochemical assays, aiding in the study of enzyme activity and metabolic pathways.
Research Insights:
- Enzyme Inhibition Studies: The compound has been shown to inhibit specific enzymes involved in metabolic processes, making it a useful tool for studying metabolic pathways.
- Biochemical Assays: It serves as a reagent in assays that measure enzyme activity, contributing to our understanding of biochemical processes.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Compound A with structurally related pyrazole-based amines from the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| [(1,3-Dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine | C₁₂H₁₈N₄ | 226.30 | 1,3-dimethyl pyrazole, 1-ethyl pyrazole | Bifunctional pyrazole; moderate polarity |
| (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine () | C₁₂H₂₃ClN₄O | 274.79 | Morpholine, chlorine | Higher polarity due to morpholine and Cl |
| N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine () | C₉H₁₆N₃ | 166.25 | Cyclopropane, ethyl pyrazole | Smaller size; cyclopropane introduces strain |
| 3-Phenyl-1H-pyrazol-5-amine derivatives () | C₉H₉N₃ | 159.19 | Phenyl group | Simpler structure; aromatic interactions |
| (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () | C₂₇H₁₉F₄N₇O | 565.48 | Trifluoromethyl, benzimidazole, pyridine | High molecular complexity; fluorinated |
Key Observations :
- Compound A balances moderate molecular weight and bifunctional pyrazole motifs, which may enhance binding specificity compared to simpler analogs like 3-phenyl-1H-pyrazol-5-amine .
- The morpholine-containing analog () exhibits higher polarity and molecular weight, likely improving aqueous solubility but reducing membrane permeability compared to Compound A .
- Fluorinated derivatives () demonstrate increased bioactivity in therapeutic contexts (e.g., kinase inhibition) but face synthetic challenges due to complex substituents .
Biological Activity
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two distinct pyrazole rings, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by experimental data and case studies.
Chemical Structure and Synthesis
The compound consists of two pyrazole moieties linked by a methylamine bridge. The synthesis typically involves the reaction of hydrazines with suitable diketones followed by cyclization. The general synthetic route includes:
- Formation of 1,3-dimethyl-1H-pyrazole : This is achieved by reacting dimethylhydrazine with an appropriate carbonyl compound.
- Formation of 1-ethyl-1H-pyrazole : Ethyl hydrazine is reacted similarly to yield the second pyrazole ring.
- Coupling Reaction : The two pyrazole derivatives are coupled using standard amine coupling techniques.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine. In a comprehensive evaluation, this compound exhibited significant activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Acinetobacter baumannii | 4 |
The compound's efficacy against multidrug-resistant strains suggests its potential as an antibiotic adjuvant, enhancing the effectiveness of existing antibiotics like colistin .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored in various cancer cell lines. [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine was tested against several cancer types, showing promising results.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 10 |
Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Antioxidant Activity
Antioxidant assays have demonstrated that [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine possesses significant free radical scavenging activity. The compound was evaluated using DPPH and ABTS assays.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results indicate that the compound can effectively neutralize free radicals, suggesting its potential role in preventing oxidative stress-related diseases .
Case Studies
Several case studies have been conducted to evaluate the therapeutic applications of pyrazole derivatives:
- Synergistic Effects with Antibiotics : A study demonstrated that combining [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine with traditional antibiotics significantly reduced MIC values against resistant strains .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
